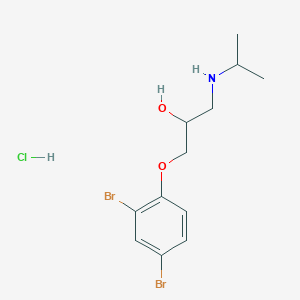
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mechanism of Action
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride acts as a selective antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as inhibit airway smooth muscle contraction. It has also been shown to decrease glucose uptake and insulin secretion in pancreatic β-cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride in lab experiments is its high selectivity for β2-adrenergic receptors, which allows for specific investigation of the role of these receptors in various physiological and pathological conditions. However, one limitation of using 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride. One potential direction is to investigate the role of β2-adrenergic receptors in the regulation of immune function, as recent studies have suggested that these receptors may play a role in modulating immune cell function. Another potential direction is to investigate the use of 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride as a therapeutic agent in the treatment of various diseases, such as asthma, diabetes, and cardiovascular disease. Finally, further research is needed to better understand the potential off-target effects of 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride and to develop more selective β2-adrenergic receptor antagonists for use in scientific research.
Synthesis Methods
The synthesis of 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves several steps, including the reaction of 2,4-dibromophenol with isopropylamine to form 2,4-dibromophenyl isopropylamine, which is then reacted with epichlorohydrin to form 1-(2,4-dibromophenoxy)-3-(isopropylamino)propan-2-ol. The final step involves the hydrochloride salt formation of the compound.
Scientific Research Applications
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and airway smooth muscle contraction. It has also been used to study the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin secretion.
properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br2NO2.ClH/c1-8(2)15-6-10(16)7-17-12-4-3-9(13)5-11(12)14;/h3-5,8,10,15-16H,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRYIGXULLAHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)Br)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380636.png)




![2-(2,5-dimethylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2380643.png)


